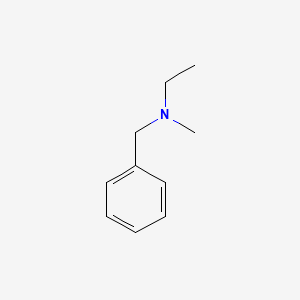

N-Benzyl-N-ethylmethylamine

Description

The exact mass of the compound N-Ethyl-N-methylbenzylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66252. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-11(2)9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRGFZIXRKAUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30290053 | |

| Record name | N-Ethyl-N-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4788-37-8 | |

| Record name | 4788-37-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Ethyl-N-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Ethyl-N-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"N-Benzyl-N-ethylmethylamine" molecular weight and formula

The following technical monograph is structured as a high-level resource for research scientists and process chemists. It deviates from standard encyclopedic entries to focus on the causality of chemical behavior, synthesis logic, and analytical validation.

Molecular Identity, Synthesis, and Analytical Profiling

Executive Summary

N-Benzyl-N-ethylmethylamine (CAS: 4788-37-8) is a tertiary amine intermediate used primarily in the synthesis of quaternary ammonium salts, pharmaceutical actives, and agrochemicals.[1][2][3][4] In drug development, it serves as a critical structural motif for tuning lipophilicity (

This guide provides a definitive breakdown of its physicochemical properties, industrial-grade synthetic protocols, and self-validating analytical methods.

Core Identity Data

| Parameter | Value |

| IUPAC Name | N-Benzyl-N-methylethanamine |

| Molecular Formula | |

| Molecular Weight | 149.24 g/mol |

| CAS Number | 4788-37-8 |

| SMILES | CCN(C)CC1=CC=CC=C1 |

Physicochemical Characterization

Understanding the physical constants is prerequisite for process design, particularly for distillation and extraction protocols.[5]

| Property | Value | Technical Context |

| Physical State | Clear, colorless to pale yellow liquid | Oxidizes slowly upon air exposure (N-oxide formation). |

| Boiling Point | 187°C (760 mmHg) | High boiling point requires vacuum distillation for purification to avoid thermal degradation.[5] |

| Density | 0.918 g/mL (25°C) | Lower density than water; facilitates top-layer separation in aqueous workups.[5] |

| Refractive Index | Useful for quick purity checks inline.[5] | |

| Basicity ( | ~9.5 (Calculated) | Strong base; forms stable hydrochloride salts easily.[5] |

| Solubility | Organic solvents (High), Water (Low) | Requires acid-base extraction for aqueous solubility.[5] |

Synthetic Methodologies

As a Senior Scientist, the choice of synthesis route depends on scale, available equipment, and purity requirements. We compare two primary methodologies: Reductive Amination (Preferred for Pharma) vs. Nucleophilic Substitution (Commodity Scale).[5]

Protocol A: Reductive Amination (High Fidelity)

Rationale: This route avoids the formation of quaternary ammonium over-alkylation byproducts common in direct alkylation.[5] It is the gold standard for pharmaceutical intermediates.[5]

-

Reagents: Benzaldehyde, N-Ethylmethylamine, Sodium Triacetoxyborohydride (STAB) or

. -

Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction.[5]

Step-by-Step Protocol:

-

Imine Formation: Charge a reactor with Benzaldehyde (1.0 eq) and N-Ethylmethylamine (1.05 eq) in Dichloromethane (DCM). Stir for 30 min to equilibrate the hemiaminal/iminium species.

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.4 eq) portion-wise. Note: STAB is preferred over

to prevent reduction of the aldehyde before imine formation. -

Quench: After 4-12 hours, quench with saturated

. -

Workup: Extract organic layer, dry over

, and concentrate. -

Purification: Vacuum distillation (bp ~72-74°C @ 10 mmHg).

Protocol B: Nucleophilic Substitution (Cost-Effective)

Rationale: Uses cheaper reagents but requires careful control to prevent quaternary salt formation.[5]

-

Reagents: Benzyl Chloride, N-Ethylmethylamine,

(Base).[5] -

Mechanism:

attack of the secondary amine on the benzylic carbon.[5]

Visualization: Synthetic Logic Flow

The following diagram illustrates the decision matrix and reaction pathways.

Figure 1: Synthetic decision matrix comparing Reductive Amination (cleaner profile) vs. Direct Alkylation (cost-driven).

Analytical Profiling (Self-Validating Systems)

In a research setting, confirming the structure requires more than matching a reference spectrum; it requires mechanistic interpretation of the data.[5]

Nuclear Magnetic Resonance ( -NMR)

The structure contains three distinct aliphatic environments and one aromatic system.[5] A correct spectrum must exhibit the following integral ratios (5:2:2:3:3).[5]

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Logic |

| 7.2 - 7.4 ppm | Multiplet | 5H | Aromatic Ring | Typical benzylic shielding pattern. |

| 3.50 ppm | Singlet | 2H | Deshielded by both the aromatic ring and the nitrogen. Key diagnostic peak. | |

| 2.45 ppm | Quartet ( | 2H | Coupled to the terminal methyl group. | |

| 2.20 ppm | Singlet | 3H | Sharp singlet characteristic of N-methyl groups.[5] | |

| 1.08 ppm | Triplet ( | 3H | Terminal methyl coupled to the methylene. |

Mass Spectrometry (MS) Fragmentation

In Electron Impact (EI) MS, the fragmentation is predictable.[5] The molecular ion (

-

Base Peak (m/z 91): Formation of the Tropylium ion (

).[5] The benzyl bond is the weakest link, cleaving to stabilize the aromatic positive charge.[5] -

Fragment (m/z 58): Loss of the benzyl group leaving the

-ethyl-methyl cation (

Visualization: MS Fragmentation Logic

Figure 2: Mass Spectrometry fragmentation tree highlighting the dominant Tropylium ion pathway.

Applications in Drug Development

While this compound is a chemical entity in its own right, its primary utility in pharmaceutical R&D falls into two categories:

-

Impurity Reference Standard: Many active pharmaceutical ingredients (APIs) containing secondary amine moieties (e.g., methamphetamine-class stimulants, phenethylamines) can undergo inadvertent methylation or benzylation during synthesis.[5] This compound serves as a certified reference material (CRM) to quantify these tertiary amine impurities in QC release testing.[5]

-

Chiral Resolution Agent Precursor: Tertiary amines are often quaternized with chiral halides to form Phase Transfer Catalysts (PTCs).[5] The N-benzyl-N-ethylmethyl moiety provides a steric bulk that is distinct from symmetrical amines (like triethylamine), offering unique selectivity in asymmetric catalysis.

Safety & Handling

-

Hazards: Corrosive (Skin Corr.[5] 1B), Flammable Liquid (Cat 3).[5]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent N-oxide formation.

-

Spill Protocol: Neutralize with weak acid (e.g., citric acid) before disposal.[5] Do not use water immediately as it generates heat upon solvation of the free base.[5]

References

-

PubChem. (2024).[2][5] this compound Compound Summary. National Library of Medicine.[5] [Link][5]

-

Abdel-Magid, A. F., et al. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link] (Foundational protocol for Route A).[5]

Sources

A Comprehensive Technical Guide to N-Benzyl-N-ethylmethylamine for Researchers and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of N-Benzyl-N-ethylmethylamine, a tertiary amine of significant interest in synthetic chemistry. The document delineates its chemical identity, including its IUPAC name and a comprehensive list of synonyms, and details its key physicochemical properties. A primary focus is placed on its synthesis, with a detailed experimental protocol for reductive amination, contextualized with mechanistic insights and a procedural workflow diagram. Furthermore, this guide explores the compound's applications as a crucial building block in the development of pharmaceutical intermediates and other complex organic molecules. Comprehensive safety, handling, and storage protocols are also provided to ensure its responsible use in a laboratory setting. This document is intended to serve as a vital resource for researchers, chemists, and professionals engaged in drug discovery and chemical process development.

Chemical Identity and Nomenclature

This compound is a tertiary amine characterized by the presence of benzyl, ethyl, and methyl groups attached to a central nitrogen atom. Its unambiguous identification is critical for procurement, synthesis, and regulatory compliance.

IUPAC Name

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is N-benzyl-N-methylethanamine [1]. This name prioritizes the longest alkyl chain (ethane) as the parent, with the benzyl and methyl groups treated as substituents on the nitrogen atom.

Synonyms and Common Names

In commercial and research contexts, the compound is known by several names. This variability necessitates familiarity with its common synonyms to facilitate effective literature and database searches.

Commonly used synonyms include:

Key Chemical Identifiers

For precise identification, a set of unique identifiers is used globally. These are summarized in the table below.

| Identifier | Value | Reference |

| CAS Number | 4788-37-8 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₅N | [1][2][3][4] |

| PubChem CID | 248797 | [1][4] |

| EC Number | 679-480-4 | [1] |

| BRN | 2082378 | [5] |

| InChI | InChI=1S/C10H15N/c1-3-11(2)9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 | [1] |

| SMILES | CCN(C)CC1=CC=CC=C1 | [1][2] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in reactions, its purification methods, and its handling requirements. It typically presents as a colorless to light yellow clear liquid[3][5].

| Property | Value | Reference |

| Molecular Weight | 149.23 g/mol | [1][2][3][4] |

| Appearance | Colorless to light yellow clear liquid | [3][5] |

| Boiling Point | 187°C at 760 mmHg; 72-74°C at 10 mmHg | [4][5] |

| Density | 1.03 g/cm³ | [4][5] |

| Flash Point | 59.4°C | [4] |

| Refractive Index | ~1.4995 | [4][5] |

| Topological Polar Surface Area | 3.2 Ų | [1] |

| XLogP3 | 2.3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis and Mechanistic Insights

The synthesis of tertiary amines like this compound is a cornerstone of organic chemistry, with broad applications in creating complex molecular architectures.

Primary Synthetic Route: Reductive Amination

The most common and efficient method for preparing this compound is through the reductive amination of benzaldehyde with N-ethylmethylamine. This one-pot reaction is highly favored in both academic and industrial settings due to its high yields and operational simplicity. The process involves the initial formation of an iminium ion, which is then reduced in situ by a hydride-based reducing agent.

Mechanistic Discussion

The reaction proceeds in two key stages:

-

Iminium Ion Formation: The nitrogen of the secondary amine, N-ethylmethylamine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This is followed by dehydration to form a transient, unstable tertiary iminium ion. The acidic conditions often used, or the Lewis acidity of the reducing agent's counterion, facilitate the elimination of water.

-

Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the iminium ion. This reagent is particularly advantageous as it is less reactive towards the starting aldehyde compared to other hydrides like sodium borohydride, thereby minimizing side reactions such as the reduction of benzaldehyde to benzyl alcohol.

The choice of a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) is crucial to prevent the quenching of the reducing agent and to facilitate the dissolution of the organic reagents.

Detailed Experimental Protocol

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Benzaldehyde (1.0 eq)

-

N-Ethylmethylamine (1.1 eq)[6]

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and addition funnel

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzaldehyde and anhydrous dichloromethane.

-

Begin stirring the solution and add N-ethylmethylamine dropwise at room temperature. A slight exotherm may be observed.

-

Allow the mixture to stir for 20-30 minutes to facilitate the initial formation of the hemiaminal intermediate.

-

In a single portion, add sodium triacetoxyborohydride to the stirring mixture. The addition may cause gas evolution.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting benzaldehyde is consumed.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and then with brine.

-

Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to afford the final product as a clear liquid.

Workflow Diagram: Synthesis of this compound

Caption: Reductive amination workflow for this compound.

Applications in Research and Development

This compound is primarily utilized as a versatile synthetic intermediate and building block in organic chemistry. Its structural features—a reactive tertiary amine and sterically accessible benzyl and alkyl groups—make it a valuable precursor for more complex molecules.

-

Pharmaceutical Intermediate Synthesis: The N-benzyl group is a common protecting group for amines and can also be an integral part of a final active pharmaceutical ingredient (API). This compound serves as a precursor in the synthesis of various molecular scaffolds. Related structures, such as N-benzyl-N-ethylaniline, are known intermediates in the production of APIs[7]. For example, the core structure is relevant in the synthesis of compounds targeting receptors and enzymes where a tertiary amine is required for binding or solubility. The synthesis of nicardipine, a calcium channel blocker, involves intermediates like N-(2-hydroxyethyl)-N-benzyl-methylamine, highlighting the utility of this structural class in drug synthesis[8].

-

Agrochemicals and Specialty Chemicals: Similar to its role in pharmaceuticals, this amine can be a starting point for developing new pesticides and herbicides[7]. The tertiary amine moiety can be functionalized or quaternized to modulate the biological activity and physical properties of the target molecule. It also finds application in the synthesis of dyes and specialty polymers[7].

-

Biopharmaceutical Processing: While not a direct application of this specific molecule, related compounds like N-Benzyl-N-methylethanolamine are used extensively in the purification of monoclonal antibodies and human immunoglobulins, acting as a ligand in mixed-mode chromatography[9]. This suggests that the N-benzyl amine scaffold has recognized utility in interacting with biomolecules, opening potential research avenues.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound due to its hazardous properties.

Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

| GHS Pictogram | Signal Word | Hazard Class | Hazard Statement | Reference |

| GHS02 (Flame), GHS05 (Corrosion) | Danger | Flammable Liquid (Category 3), Skin Corrosion (Category 1C), Serious Eye Damage (Category 1) | H226: Flammable liquid and vaporH314: Causes severe skin burns and eye damageH318: Causes serious eye damage | [1][5] |

Recommended Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat[10].

-

Keep the compound away from open flames, sparks, and sources of ignition[1].

-

Use spark-proof tools and explosion-proof equipment.

-

Ground and bond containers when transferring material to prevent static discharge.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[10].

-

Skin Contact: Remove contaminated clothing and rinse skin immediately with plenty of water for at least 15 minutes. Seek immediate medical attention[10].

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention[10].

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[10].

Storage and Stability

-

Store in a tightly closed container in a dry, cool, and well-ventilated area[10].

-

Some suppliers recommend refrigerated storage at 2-8°C for long-term stability[2].

-

Keep away from incompatible materials such as oxidizing agents and strong acids.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Multifaceted Applications of N-Benzyl-N-methylethanolamine in Biotechnology and Bioprocessing. ningboinno.com. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of N-Benzyl-N-ethylaniline in Industrial Chemistry. ningboinno.com. [Link]

-

PubChem. (n.d.). N-Ethyl-N-methylbenzylamine. National Center for Biotechnology Information. [Link]

-

Kubochem. (n.d.). N-BenzylMethylAmine. kubochem.com. [Link]

- Luy, B., et al. (2002). Preparation of N-benzylamines.

-

Organic Syntheses Procedure. (n.d.). Ethylamine, N-methyl-. orgsyn.org. [Link]

- Szele, I., et al. (1988). Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.

Sources

- 1. N-Ethyl-N-methylbenzylamine | C10H15N | CID 248797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 4788-37-8 [chemicalbook.com]

- 6. lifechempharma.com [lifechempharma.com]

- 7. nbinno.com [nbinno.com]

- 8. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. kubochem.com [kubochem.com]

Comprehensive Spectroscopic Profile: N-Benzyl-N-ethylmethylamine

This guide provides an in-depth spectroscopic characterization of N-Benzyl-N-ethylmethylamine (CAS: 4788-37-8), a tertiary amine scaffold frequently utilized as an intermediate in pharmaceutical synthesis and organic methodology.

The following analysis synthesizes theoretical prediction with empirical data from analogous benzylamine systems to provide a definitive reference for researchers.

CAS Registry Number: 4788-37-8

Formula:

Introduction & Chemical Context

This compound represents a fundamental tertiary amine motif. Its spectroscopic signature is defined by the interplay between the electron-rich nitrogen center and the aromatic benzyl group. Unlike secondary amines, this compound lacks an N-H stretch in IR and exhibits distinct upfield shifts in NMR due to the steric and electronic effects of the third alkyl substituent.

Accurate characterization is critical when distinguishing this product from potential secondary amine impurities (e.g., N-ethylbenzylamine or N-methylbenzylamine) arising from incomplete reductive amination.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5][6]

The

Experimental Protocol (Recommended)

-

Solvent: Deuterated Chloroform (

) is the standard solvent. -

Concentration: ~10-20 mg in 0.6 mL solvent.

H NMR Assignment Logic

The spectrum is characterized by five distinct proton environments. The benzylic methylene (

Predicted Chemical Shifts (

| Assignment | Label (Diagram) | Shift ( | Multiplicity | Integration | Coupling ( |

| Aromatic | 7.20 – 7.40 | Multiplet | 5H | - | |

| Benzylic | 3.48 – 3.52 | Singlet | 2H | - | |

| Ethyl ( | 2.40 – 2.50 | Quartet | 2H | 7.1 | |

| N-Methyl | 2.18 – 2.22 | Singlet | 3H | - | |

| Ethyl ( | 1.05 – 1.10 | Triplet | 3H | 7.1 |

C NMR Assignment

The carbon spectrum should display 8 unique signals (due to symmetry in the phenyl ring).

-

Aromatic C-ipso: ~139.0 ppm (Quaternary)

-

Aromatic C-ortho/meta: ~128.0 - 129.0 ppm[4]

-

Aromatic C-para: ~126.8 ppm[4]

-

Benzylic (

): ~62.0 ppm -

Ethyl (

): ~51.5 ppm -

N-Methyl (

): ~42.0 ppm[4] -

Ethyl (

): ~12.5 ppm

Visualization: NMR Connectivity & Logic

Figure 1: NMR signal assignment logic flow correlating structural moieties to chemical shift environments.

Mass Spectrometry (MS) Profile[7]

Mass spectrometry (EI, 70 eV) provides the structural fingerprint. For tertiary benzylamines, the fragmentation is dominated by

Key Fragmentation Pathways

-

Molecular Ion (

): -

Base Peak (Tropylium Ion):

91 . Cleavage of the benzylic C-N bond is the most favorable pathway, generating the stable tropylium cation ( -

-Cleavage (Loss of Methyl):

-

-Cleavage (Loss of Phenyl):

-

Immonium Ion:

58 . Formation of the

Visualization: Fragmentation Pathway

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

Infrared (IR) Spectroscopy

IR analysis is most useful here as a negative control to confirm the absence of secondary amine precursors.

-

N-H Stretch: Absent . (A secondary amine would show a weak band ~3300-3500

). -

C-H Stretching (Aromatic): 3000 – 3100

. -

C-H Stretching (Aliphatic): 2780 – 2980

. The "Bohlmann bands" (C-H stretches antiperiplanar to N lone pair) may appear ~2700-2800 -

Ring Vibrations: 1450, 1495, 1600

(Characteristic of the benzene ring). -

C-N Stretch: 1020 – 1250

(Medium intensity). -

Out-of-Plane Bending: 690 – 750

(Indicative of monosubstituted benzene).

Summary Table of Spectroscopic Data

| Technique | Parameter | Value / Assignment |

| Aromatic protons (5H, m) | ||

| Benzylic | ||

| Ethyl | ||

| N-Methyl | ||

| Ethyl | ||

| MS (EI) | Molecular Ion ( | |

| Base Peak (Tropylium) | ||

| Loss of Methyl ( | ||

| IR (Neat) | >3000 | Aromatic C-H |

| 2800-2980 | Aliphatic C-H | |

| Absent | N-H Stretch (Confirms Tertiary) |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 248797, N-Ethyl-N-methylbenzylamine. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Fragmentation patterns of Benzylamines. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for chemical shift prediction principles).

Sources

- 1. N-Ethyl-N-methylbenzylamine | C10H15N | CID 248797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. N-Benzyl-N-ethylaniline(92-59-1) 1H NMR spectrum [chemicalbook.com]

The Strategic Utility of N-Benzyl-N-ethylmethylamine in Modern Organic Synthesis: A Technical Guide

Introduction: Beyond a Simple Tertiary Amine

In the landscape of organic synthesis, N-Benzyl-N-ethylmethylamine emerges as a versatile and strategic precursor, particularly valuable to researchers, scientists, and professionals in drug development. Its utility is primarily centered on its role as a masked secondary amine, N-ethylmethylamine, where the benzyl group serves as a readily cleavable protecting group. This guide provides an in-depth exploration of the synthesis, key reactions, and practical applications of this compound, emphasizing the chemical principles that underpin its strategic use in the construction of complex molecular architectures. We will delve into detailed experimental protocols, mechanistic insights, and the comparative advantages of various synthetic routes, offering a comprehensive resource for leveraging this precursor in your synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅N | [1] |

| Molecular Weight | 149.23 g/mol | [1] |

| CAS Number | 4788-37-8 | [2] |

| Boiling Point | 72-74 °C at 10 mmHg | [3] |

| Density | 1.03 g/cm³ | [3] |

| Refractive Index | 1.4995 | [3] |

Spectroscopic Characterization:

-

¹³C NMR: The carbon-13 NMR spectrum of this compound is expected to show distinct signals for the three different carbon environments in the N-ethylmethylamino moiety, in addition to the signals from the benzyl group.[4]

-

Mass Spectrometry: The mass spectrum of this compound would likely exhibit a molecular ion peak at m/z = 149, with characteristic fragmentation patterns including the stable tropylium ion (m/z = 91) from the cleavage of the benzyl group.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the aromatic and aliphatic components, as well as C-N stretching vibrations. The absence of an N-H stretch is a key feature of this tertiary amine.[5]

Synthesis of this compound: A Reductive Amination Approach

The most common and efficient method for the synthesis of this compound is the reductive amination of benzaldehyde with N-ethylmethylamine. This one-pot reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.

Reaction Workflow: Reductive Amination

Caption: Reductive amination workflow for this compound synthesis.

Detailed Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is adapted from a general procedure for the synthesis of N-benzylamines and offers a reliable method for producing this compound with high purity.[6][7]

Materials:

-

Benzaldehyde

-

N-Ethylmethylamine

-

Methanol

-

10% Palladium on Carbon (Pd/C)

-

Hydrogen gas supply

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve N-ethylmethylamine (1.0 equivalent) in methanol.

-

Cool the solution in an ice bath and add benzaldehyde (1.0 equivalent) dropwise while maintaining the temperature below 20 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for at least 6 hours to ensure the formation of the iminium ion intermediate. The reaction progress can be monitored by GC or TLC.[7]

-

To the reaction mixture, carefully add 10% Pd/C catalyst (typically 0.05 to 0.1 equivalents).

-

The flask is then flushed with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon pressure is often sufficient) for 5-12 hours.[6][7]

-

Upon completion of the reaction (monitored by TLC or GC), the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation.

Causality Behind Experimental Choices:

-

Methanol as Solvent: Methanol is a good solvent for both the reactants and the iminium intermediate, and it is compatible with the catalytic hydrogenation conditions.[6]

-

Stirring for 6 hours: This allows the equilibrium between the aldehyde, amine, and the iminium ion to be established, maximizing the concentration of the intermediate before reduction.[7]

-

Palladium on Carbon (Pd/C) and Hydrogen: This is a classic and highly effective catalytic system for the reduction of imines to amines. It offers high yields and clean reactions.[6][7]

This compound as a Precursor in Organic Synthesis

The primary utility of this compound lies in its function as a stable, easily handled precursor to the N-ethylmethylamino moiety. The benzyl group serves as a robust protecting group that can be selectively removed under various conditions.

Application in Pharmaceutical Synthesis: The Case of Nicardipine

A prominent example of the application of a close analog, 2-(N-benzyl-N-methylamino)ethanol, is in the synthesis of Nicardipine, a calcium channel blocker used to treat high blood pressure and angina. In this synthesis, the N-benzyl-N-methylaminoethyl group is introduced as an ester, and the benzyl group can be subsequently removed if desired. The synthesis involves the Hantzsch pyridine synthesis.[8]

General Reactivity: Alkylation and Acylation

The lone pair of electrons on the nitrogen atom of this compound makes it nucleophilic, allowing it to react with various electrophiles.

-

N-Alkylation: Reaction with alkyl halides can lead to the formation of quaternary ammonium salts.

-

N-Acylation: Acylation with acyl chlorides or anhydrides can form the corresponding amides. However, this reaction is less common for tertiary amines.

The Cornerstone Reaction: N-Debenzylation

The strategic removal of the benzyl group is the most critical reaction for this compound when it is used as a protecting group. Several methods are available, each with its own advantages and substrate compatibility.

Catalytic Hydrogenolysis

This is one of the most common and cleanest methods for N-debenzylation. The reaction is typically carried out using a palladium catalyst and a hydrogen source.

Mechanism of Catalytic Hydrogenolysis:

Caption: Simplified mechanism of catalytic hydrogenolysis for N-debenzylation.

Experimental Protocol: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a safer and often more convenient alternative to using hydrogen gas. Ammonium formate is a common hydrogen donor.

Materials:

-

This compound

-

Methanol

-

10% Palladium on Carbon (Pd/C)

-

Ammonium formate

Procedure:

-

Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.

-

Add 10% Pd/C (0.1 equivalents).

-

To this suspension, add ammonium formate (3-5 equivalents) in portions.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture and filter through Celite to remove the catalyst.

-

The filtrate is concentrated, and the resulting residue is partitioned between a dilute acid (e.g., 1M HCl) and an organic solvent (e.g., ethyl acetate) to remove toluene.

-

The aqueous layer is then basified (e.g., with 2M NaOH) and the product, N-ethylmethylamine, is extracted with an organic solvent.

Causality Behind Experimental Choices:

-

Ammonium Formate: It serves as a convenient in situ source of hydrogen, avoiding the need for a pressurized hydrogen gas setup.

-

Methanol: It is a suitable solvent for the reactants and the ammonium formate.

-

Reflux: The elevated temperature accelerates the decomposition of ammonium formate and the subsequent hydrogen transfer.

Oxidative Debenzylation with Ceric Ammonium Nitrate (CAN)

This method is useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.

Mechanism of CAN-mediated Debenzylation:

The mechanism is believed to involve a single-electron transfer from the nitrogen to the Ce(IV) center, followed by fragmentation.

Caption: Proposed mechanism for the oxidative debenzylation using CAN.[9]

Experimental Protocol: Debenzylation with CAN

Materials:

-

This compound

-

Acetonitrile/Water solvent mixture

-

Ceric Ammonium Nitrate (CAN)

Procedure:

-

Dissolve this compound (1.0 equivalent) in a mixture of acetonitrile and water (e.g., 3:1).

-

Cool the solution in an ice bath.

-

Add a solution of Ceric Ammonium Nitrate (2.2 equivalents) in acetonitrile/water dropwise.

-

Stir the reaction at 0°C to room temperature and monitor by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium sulfite.

-

Extract the product with an organic solvent. The workup will depend on the properties of the resulting secondary amine.

Causality Behind Experimental Choices:

-

Acetonitrile/Water: This solvent system is effective for dissolving both the amine and the inorganic CAN reagent.[9]

-

Excess CAN: A stoichiometric excess is typically required to drive the oxidation to completion.

-

Quenching with Sodium Sulfite: This reduces any remaining Ce(IV) to Ce(III), which is colorless and easier to remove during workup.

Comparative Analysis of Debenzylation Methods

| Method | Advantages | Disadvantages |

| Catalytic Hydrogenolysis (H₂/Pd-C) | High yield, clean byproducts (toluene), mild conditions. | Requires hydrogen gas handling, catalyst can be pyrophoric, may reduce other functional groups (e.g., alkenes, alkynes, nitro groups). |

| Catalytic Transfer Hydrogenation | Avoids the use of hydrogen gas, generally good yields. | May require elevated temperatures, the hydrogen donor can sometimes complicate workup. |

| Oxidative Cleavage (CAN) | Chemoselective (does not affect many reducible groups), rapid. | Requires stoichiometric amounts of the oxidant, can be sensitive to other oxidizable functional groups, workup can be more complex.[9] |

Conclusion

This compound is a strategically important precursor in organic synthesis, offering a reliable and versatile method for the introduction of the N-ethylmethylamino group. Its synthesis via reductive amination is straightforward and efficient. The true power of this reagent is realized through the judicious choice of debenzylation conditions, allowing for the unmasking of the secondary amine in the presence of a wide array of other functional groups. By understanding the underlying mechanisms and carefully selecting the appropriate synthetic protocol, researchers can effectively harness the potential of this compound to construct complex and valuable molecules in the fields of pharmaceuticals, agrochemicals, and beyond.

References

-

Huckabee, W. R., et al. (2000). A Practical, Enantioselective Synthesis of (R)- and (S)-N-Benzyl-α-methylbenzylamine. Organic Process Research & Development, 4(6), 594-595. [Link]

-

Padwa, A., et al. (1986). n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Organic Syntheses, 64, 18. [Link]

-

Organic Syntheses. (n.d.). Ethylamine, N-methyl-. Retrieved from [Link]

-

Rasool, S., et al. (2019). Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. ResearchGate. [Link]

- Google Patents. (1988). Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt. US4769465A.

-

PubChem. (n.d.). N-Ethyl-N-methylbenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Bull, S. D., et al. (2000). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1, (21), 3765-3774. [Link]

-

Huckabee, W. R., et al. (2000). A Practical, Enantioselective Synthesis of (R)- and (S)-N-Benzyl-α-methylbenzylamine. Organic Process Research & Development, 4(6), 594-595. [Link]

-

Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]

-

Bull, S. D., et al. (2000). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1, (21), 3765-3774. [Link]

-

Indian Academy of Sciences. (2018). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 130(8), 1-7. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanistic Investigations on the Catalytic Transfer Hydrogenation of Lignin-Derived Monomers over Ru Catalysts: Theoretical and Kinetic Studies. Retrieved from [Link]

-

Fairfax, D. J., et al. (2001). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. The Journal of Organic Chemistry, 66(13), 4451-4456. [Link]

-

Singh, A., et al. (2005). Synthesis of CL-20: By oxidative debenzylation with cerium (IV) ammonium nitrate (CAN). Journal of Hazardous Materials, 127(1-3), 54-59. [Link]

-

Sridharan, V., & Menéndez, J. C. (2010). Mild and Neutral Deprotections Catalyzed by Cerium(IV) Ammonium Nitrate. Accounts of Chemical Research, 43(12), 1599-1608. [Link]

-

Sajiki, H., et al. (1990). The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. Tetrahedron Letters, 31(39), 5617-5620. [Link]

-

Oro, L. A., et al. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

-

Li, W., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10356-10368. [Link]

-

Rewolinski, M. S., et al. (2004). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 45(4), 715-717. [Link]

-

NIST. (n.d.). Benzenamine, N-ethyl-N-methyl-. NIST WebBook. Retrieved from [Link]

Sources

- 1. N-Ethyl-N-methylbenzylamine | C10H15N | CID 248797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 4788-37-8 [chemicalbook.com]

- 4. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

"N-Benzyl-N-ethylmethylamine" reactivity and chemical behavior

An In-Depth Technical Guide to the Reactivity and Chemical Behavior of N-Benzyl-N-ethylmethylamine

Abstract

This compound, a tertiary amine featuring a versatile benzyl group, serves as a significant intermediate and building block in synthetic organic chemistry. Its unique structural combination of a sterically accessible nitrogen lone pair and a labile benzyl group dictates a rich and predictable chemical reactivity profile. This guide provides a comprehensive exploration of the core chemical behaviors of this compound, including its synthesis, nucleophilic and basic properties, and key transformations such as N-dealkylation and oxidation. Methodologies are presented with an emphasis on the underlying mechanistic principles to provide researchers, scientists, and drug development professionals with actionable, field-proven insights.

Molecular Profile and Physicochemical Properties

This compound (CAS No. 4788-37-8) is a tertiary amine characterized by the presence of three distinct substituents on the nitrogen atom: a benzyl group, an ethyl group, and a methyl group.[1] This asymmetric substitution pattern makes the nitrogen a stereocenter, although the compound is typically handled as a racemate. The benzyl group is a critical determinant of its reactivity, offering pathways for selective cleavage that are central to its application as a protecting group or synthetic intermediate.

The physical and chemical properties are summarized below, providing essential data for experimental design and safety considerations.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | [2] |

| Molecular Weight | 149.23 g/mol | [1][2] |

| Appearance | Clear, colorless to light yellow liquid | [3] |

| Boiling Point | 72-74 °C at 10 mmHg | [3] |

| Density | 1.03 g/cm³ | [3] |

| Refractive Index | 1.4995 | [3] |

| pKa (Predicted) | 8.88 ± 0.50 | [3] |

| LogP | 2.1383 | [2] |

Synthesis of this compound

The construction of the this compound framework is most commonly achieved through the nucleophilic substitution of a secondary amine with a benzylating agent. This approach is efficient, scalable, and relies on well-established reaction principles.

Synthetic Pathway: N-Alkylation

The primary route involves the direct alkylation of N-ethylmethylamine with a benzyl halide, such as benzyl chloride or benzyl bromide. The reaction proceeds via an SN2 mechanism where the nucleophilic nitrogen atom of N-ethylmethylamine attacks the electrophilic benzylic carbon of the benzyl halide.

The causality for the choice of reagents is clear: N-ethylmethylamine provides the core ethyl-methyl-amino scaffold, while the benzyl halide serves as the electrophile to introduce the key benzyl group. The inclusion of a base is critical; it neutralizes the hydrohalic acid (e.g., HCl) generated during the reaction. Without a base, the acid would protonate the starting amine, converting it into its non-nucleophilic ammonium salt and halting the reaction.[4]

Caption: Synthetic pathway for this compound via SN2 alkylation.

Experimental Protocol: N-Alkylation of N-Ethylmethylamine

This protocol describes a self-validating system for the synthesis of this compound. The progress can be monitored by Thin Layer Chromatography (TLC), and the final product is purified by distillation.

-

Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add N-ethylmethylamine (59.1 g, 1.0 mol) and anhydrous potassium carbonate (207.3 g, 1.5 mol).[5]

-

Solvent Addition: Add 250 mL of acetonitrile to the flask. Stir the mixture to create a slurry.

-

Reagent Addition: While stirring vigorously, add benzyl chloride (126.6 g, 1.0 mol) dropwise from the dropping funnel over a period of 1 hour. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC (e.g., 9:1 Hexane:Ethyl Acetate) by observing the disappearance of the benzyl chloride spot.

-

Workup: Cool the reaction mixture to room temperature. Filter the solid potassium salts and wash the filter cake with 50 mL of acetonitrile.

-

Purification: Combine the filtrate and washings. Remove the acetonitrile under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation (approx. 72-74°C at 10 mmHg) to yield pure this compound as a clear liquid.[3]

Core Reactivity and Chemical Behavior

The chemical behavior of this compound is dominated by the lone pair of electrons on the nitrogen atom and the unique properties of the N-benzyl bond.

Caption: Key reactivity pathways of this compound.

Basicity and Salt Formation

As a tertiary amine, this compound is a moderately strong base (predicted pKa of its conjugate acid is ~8.88).[3] It readily reacts with both inorganic and organic acids to form the corresponding quaternary ammonium salts. This behavior is fundamental to its handling, purification, and use in contexts where pH control is important.

Reaction: C₆H₅CH₂N(CH₃)C₂H₅ + HCl → [C₆H₅CH₂NH(CH₃)C₂H₅]⁺Cl⁻

Nucleophilicity: Quaternization Reactions

The nitrogen lone pair makes the molecule a potent nucleophile. It reacts with electrophiles, most notably alkyl halides, in a process called quaternization. This SN2 reaction results in the formation of a quaternary ammonium salt, where the nitrogen atom bears a permanent positive charge.[6] This reaction is often exhaustive if excess alkyl halide is used.[6]

Causality: The reaction proceeds because the tertiary amine is a better nucleophile than the halide anion leaving group. The choice of alkyl halide (e.g., methyl iodide is more reactive than methyl chloride) and solvent can significantly influence the reaction rate.[6][7]

N-Dealkylation: The Lability of the Benzyl Group

N-dealkylation is a critical transformation in synthetic chemistry, often required for deprotection or further functionalization.[8][9] In this compound, the benzyl group is the most readily cleaved substituent due to the stability of the resulting toluene byproduct and the susceptibility of the benzylic C-N bond to hydrogenolysis.

Catalytic Hydrogenolysis: This is the most common and efficient method for N-debenzylation. The reaction is performed under a hydrogen atmosphere in the presence of a heterogeneous catalyst, typically palladium on carbon (Pd/C).[10] The C-N bond is cleaved, yielding N-ethylmethylamine and toluene. This clean and high-yielding reaction underscores the utility of the N-benzyl group as a protecting group for secondary amines.

Experimental Protocol: Catalytic Hydrogenolysis

-

Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve this compound (14.9 g, 0.1 mol) in 100 mL of ethanol or methanol.

-

Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (0.5 g, ~3 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel, evacuate the air, and introduce hydrogen gas to a pressure of 50-60 psi.

-

Reaction: Agitate the mixture at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Isolation: The filtrate contains N-ethylmethylamine and toluene. N-ethylmethylamine is highly volatile (boiling point 36-37°C) and can be isolated by fractional distillation if required.[11]

Chemical Dealkylation: Alternative methods can achieve N-dealkylation without hydrogenation. Reaction with chloroformates, such as vinyl chloroformate, forms a carbamate intermediate which can be subsequently hydrolyzed under mild acidic conditions to yield the secondary amine.[12]

Oxidation

The oxidation of tertiary amines typically proceeds via an initial single-electron transfer (SET) from the nitrogen lone pair to the oxidant, forming an aminium radical cation. For N-benzylamines, this can lead to the formation of an iminium ion intermediate. Photocatalytic oxidation of the closely related N-benzylmethylamine has been shown to yield various products depending on the conditions, highlighting the susceptibility of the benzylic position to oxidative cleavage.[13]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.

| Hazard Class | GHS Pictogram | Hazard Statement |

| Flammable Liquid | GHS02 | H226: Flammable liquid and vapor |

| Skin Corrosion | GHS05 | H314: Causes severe skin burns and eye damage |

| Eye Damage | GHS05 | H318: Causes serious eye damage |

Data aggregated from ECHA C&L Inventory notifications.[1][3]

Handling Precautions: Wear chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors. Store in a cool, dry, well-ventilated area away from heat and ignition sources.[14]

Conclusion

This compound exhibits a predictable yet versatile reactivity profile governed by its tertiary amine structure. Its basicity, nucleophilicity, and, most importantly, the selective lability of its N-benzyl bond make it a valuable tool for synthetic chemists. Understanding the causal relationships behind its reactions—such as the role of a base in alkylation or the mechanism of catalytic hydrogenolysis—empowers researchers to deploy this molecule effectively in the synthesis of complex targets, including pharmaceuticals and advanced materials. The protocols and data presented herein provide a robust foundation for the safe and efficient application of this compound in a research and development setting.

References

- Google Patents. US6476268B1 - Preparation of N-benzylamines. Google Patents.

-

Kubochem. N-BenzylMethylAmine. Kubochem. Available at: [Link]

-

PubChem. N-Ethyl-N-methylbenzylamine | C10H15N | CID 248797. PubChem. Available at: [Link]

-

Wikipedia. Ethylmethylamine. Wikipedia. Available at: [Link]

-

National Institutes of Health. N-Dealkylation of Amines - PMC. NIH. Available at: [Link]

-

PubChem. N-Benzyl-N-methylethanolamine | C10H15NO | CID 66876. PubChem. Available at: [Link]

-

Chemistry LibreTexts. 20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. Available at: [Link]

-

OSTI.gov. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.gov. Available at: [Link]

-

Organic Syntheses. Ethylamine, N-methyl- - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

- Google Patents. CN1467197A - Method for preparing benzyl amine by catalytic hydrogenation. Google Patents.

-

Master Organic Chemistry. Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

-

ResearchGate. Original mechanistic investigations with photocatalytic oxidation of N-benzylmethylamine... ResearchGate. Available at: [Link]

- Google Patents. US3905981A - N-dealkylation of tertiary amines. Google Patents.

- Google Patents. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt. Google Patents.

-

YouTube. Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Available at: [Link]

-

ACS Publications. Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

-

Taylor & Francis Online. N-Dealkylation of tertiary amides by cytochrome P-450. Taylor & Francis Online. Available at: [Link]

-

Fisher Scientific. Amination. Fisher Scientific. Available at: [Link]

-

ACS Publications. Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling. ACS Publications. Available at: [Link]

-

ResearchGate. (PDF) N-Dealkylation of Amines. ResearchGate. Available at: [Link]

-

RSC Publishing. and Rh(II)-catalyzed C–H alkylation of benzylamines with alkenes and its application in flow chemistry. RSC Publishing. Available at: [Link]

-

Chemistry LibreTexts. 24.7: Reactions of Amines. Chemistry LibreTexts. Available at: [Link]

-

National Institutes of Health. Low pressure amide hydrogenation enabled by magnetocatalysis - PMC. NIH. Available at: [Link]

Sources

- 1. N-Ethyl-N-methylbenzylamine | C10H15N | CID 248797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 4788-37-8 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ethylmethylamine - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amination [fishersci.co.uk]

- 8. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tcichemicals.com [tcichemicals.com]

- 11. lifechempharma.com [lifechempharma.com]

- 12. US3905981A - N-dealkylation of tertiary amines - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. kubochem.com [kubochem.com]

Technical Deep Dive: N-Benzyl-N-ethylmethylamine (BEMA) in Pharmaceutical Synthesis and Analysis

[1][2][3]

Executive Summary: The Strategic Utility of BEMA

This compound (CAS: 4788-37-8) serves a dual function in modern medicinal chemistry: it is both a robust synthetic intermediate and a critical metabolic probe.[1][2] While rarely a final active pharmaceutical ingredient (API) itself, its tertiary amine structure—comprising a benzyl, an ethyl, and a methyl group—makes it an ideal model system for studying N-dealkylation hierarchies in cytochrome P450 (CYP450) metabolism.

Furthermore, BEMA acts as a "masked" equivalent of N-ethylmethylamine (N-EMA) .[2] N-EMA is highly volatile (bp ~36°C) and difficult to handle quantitatively.[1][2] By benzylation, the boiling point is elevated to ~187°C, allowing for precise stoichiometry in reactions, after which the benzyl group can be cleaved (hydrogenolysis) to reveal the desired secondary amine functionality.

Chemical Architecture & Physicochemical Properties[1][2][3][4][5]

To understand the behavior of BEMA in biological systems, one must first analyze its physicochemical profile. The molecule possesses a distinct lipophilic domain (benzyl) and a hydrophilic, basic center (tertiary amine).[1][2]

Table 1: Physicochemical Profile of this compound

| Property | Value | Medicinal Chemistry Significance |

| Molecular Formula | C₁₀H₁₅N | Precursor for C₈ phenethylamines.[1][2][3] |

| Molecular Weight | 149.23 g/mol | Low MW fragment; ideal for fragment-based drug discovery (FBDD).[1][2][3] |

| Boiling Point | 187°C (760 mmHg) | High stability compared to volatile secondary amine analogs.[1][2][3] |

| pKa (Predicted) | ~9.2 - 9.5 | Protonated at physiological pH (7.4); drives lysosomal trapping.[1][2][3] |

| LogP | ~2.3 - 2.5 | Moderate lipophilicity ensures good membrane permeability.[1][2][3] |

| H-Bond Donors | 0 | Tertiary amine; cannot donate H-bonds, limiting non-specific binding.[1][2][3] |

Synthetic Utility: The "Volatility Masking" Strategy

Expert Insight: A common error in the synthesis of N-ethyl-N-methyl analogs is the direct use of N-ethylmethylamine.[2] Its high vapor pressure leads to stoichiometry drift during reaction setup.[1][2]

The Solution: Use BEMA as a stable surrogate.[2] The benzyl group acts as a protecting group that not only stabilizes the physical form but also provides a UV chromophore (λ_max ~254 nm) for HPLC monitoring, which the aliphatic amine lacks.

Protocol 1: Reductive Amination Synthesis of BEMA

This protocol utilizes a self-validating pH control mechanism to ensure iminium ion formation without precipitating the amine salt.

Reagents:

-

Benzaldehyde (1.0 eq)[1]

-

N-Ethylmethylamine (1.1 eq)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.4 eq)[1]

-

Dichloromethane (DCM) (Solvent)[1]

-

Acetic Acid (Catalytic)[1]

Step-by-Step Methodology:

-

Imine Formation: Dissolve benzaldehyde in DCM (0.2 M). Add N-ethylmethylamine at 0°C.

-

Causality Check (pH): Add acetic acid dropwise. Why? You must buffer the solution to pH ~5-6.[1][2] If too acidic, the amine is protonated and non-nucleophilic.[2] If too basic, the carbonyl is not activated.[2]

-

Reduction: Add STAB in portions over 30 minutes. Why STAB? Unlike NaBH₄, STAB is less reactive toward aldehydes, favoring the reduction of the faster-forming iminium species (Chemoselectivity).

-

Quench & Extraction: Quench with sat. NaHCO₃. The evolution of CO₂ indicates the neutralization of excess acid.[2] Extract with DCM.[1][2]

-

Validation: Analyze via GC-MS. Target ion peaks: m/z 91 (tropylium), m/z 134 (loss of methyl), m/z 149 (molecular ion).[1]

Metabolic Profiling: The N-Dealkylation Hierarchy[2]

BEMA is a "gold standard" substrate for studying CYP450 selectivity because it presents three distinct alkyl groups for oxidative cleavage: Methyl , Ethyl , and Benzyl .

Mechanism: The reaction proceeds via Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) to the heme-iron-oxo species, forming an aminium radical cation, followed by C-alpha hydroxylation and collapse to the secondary amine and an aldehyde.

The Hierarchy of Cleavage

In general medicinal chemistry (specifically CYP3A4 and CYP2D6 substrates), the rate of dealkylation often follows: Methyl > Benzyl > Ethyl However, steric hindrance at the active site can invert this order.

Visualization: Metabolic Pathways of BEMA

The following diagram illustrates the divergent metabolic fates of BEMA.

Figure 1: Divergent metabolic pathways of this compound mediated by Cytochrome P450 enzymes.[1][2] The thickness of the arrow indicates the typical kinetic preference (Demethylation is usually dominant).

Analytical Forensics & Impurity Control[1][2][3]

In the development of sympathomimetic amines (e.g., anorectics or bronchodilators), BEMA often appears as a process-related impurity .

-

Origin: If benzyl chloride is used to alkylate a secondary amine that contains trace amounts of ethylmethylamine, BEMA is formed.[2]

-

Detection: Unlike aliphatic amines which require derivatization (e.g., with FMOC or derivatization reagents) for UV detection, BEMA is UV-active.[1][2]

-

Regulatory Limit: As a structural analog to controlled substances (though not controlled itself in many jurisdictions), its presence must be quantified.[1][2] The ICH Q3A(R2) guidelines typically require reporting impurities >0.05% for new drug substances.[1][2]

Protocol 2: Metabolic Stability Assay (Microsomal)

This protocol uses an internal standard (IS) method for self-validation.[1]

-

Preparation: Incubate BEMA (1 µM) with human liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

-

Initiation: Add NADPH-regenerating system (MgCl₂, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).[1][2]

-

Sampling: At t=0, 5, 15, 30, and 60 min, remove aliquots.

-

Quench: Add ice-cold Acetonitrile containing Propranolol as the Internal Standard. Why Propranolol? It has a similar lipophilicity and ionization profile, ensuring extraction efficiency matches the analyte.[2]

-

Analysis: Centrifuge and inject supernatant into LC-MS/MS.

-

Calculation: Plot ln(Peak Area Ratio BEMA/IS) vs. time. The slope = -k_elim.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 248797, N-Ethyl-N-methylbenzylamine.[1][2] Retrieved from [Link]

-

Caliendo, G., et al. (2022). N-Dealkylation of Amines: A Review of Strategies and Mechanisms.[2] Molecules, 27(10), 3293.[1][2] (Context: General mechanisms of tertiary amine dealkylation). Retrieved from [Link][1][2][4]

-

Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity.[1][2] Chemical Research in Toxicology.[1][2] (Context: SET mechanisms in amine oxidation). Retrieved from [Link][1][2]

Methodological & Application

The Strategic Application of N-Benzylated Tertiary Amines in Pharmaceutical Synthesis: A Guide Featuring N-Benzyl-N-ethylmethylamine

This technical guide provides an in-depth exploration of the role of N-benzylated tertiary amines, with a specific focus on N-Benzyl-N-ethylmethylamine, as versatile intermediates in the synthesis of active pharmaceutical ingredients (APIs). For researchers, medicinal chemists, and drug development professionals, understanding the strategic application of this class of compounds is crucial for the efficient construction of complex molecular architectures. This document offers detailed protocols, mechanistic insights, and a discussion of the broader utility of N-benzylated amines in modern drug discovery.

The Significance of Tertiary Amines and the N-Benzyl Moiety in Medicinal Chemistry

Tertiary amines are a ubiquitous structural motif in pharmaceuticals, present in over 40% of drugs and drug candidates.[1][2] Their prevalence is due to their ability to influence key pharmacokinetic properties, including solubility, bioavailability, and receptor binding affinity.[3][4] The incorporation of specific N-alkyl groups is a cornerstone of structure-activity relationship (SAR) studies.

The benzyl group, in this context, serves a dual purpose. It can be an integral part of the final API's pharmacophore, or it can function as a robust and easily removable protecting group for a secondary amine. This protective strategy is fundamental in multi-step syntheses, preventing unwanted side reactions and allowing for selective chemical transformations at other sites of a complex molecule. The subsequent removal of the benzyl group, typically under mild conditions, unmasks the secondary amine for further elaboration.

This compound: Physicochemical Properties and Safety Data

A thorough understanding of the starting material is paramount for successful and safe synthesis. The properties of this compound (CAS: 4788-37-8) are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅N | [5] |

| Molecular Weight | 149.23 g/mol | [5][6] |

| Appearance | Colorless to light yellow clear liquid | [7] |

| Boiling Point | 72-74°C at 10 mmHg | [7] |

| Density | 1.03 g/cm³ | [7] |

| Flash Point | 72-74°C/10mm | [7] |

| Refractive Index | 1.4995 | [7] |

Safety Information: this compound is classified as a hazardous substance. It is known to cause severe skin burns and eye damage.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times, and all manipulations should be performed in a well-ventilated fume hood.[5][6]

Synthesis of this compound via Reductive Amination

One of the most efficient and common methods for preparing N-benzylated amines is reductive amination.[3] This process involves the reaction of an amine with a carbonyl compound (in this case, benzaldehyde) to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Experimental Protocol:

Objective: To synthesize this compound from N-ethylmethylamine and benzaldehyde.

Materials:

-

N-Ethylmethylamine (CAS: 624-78-2)

-

Benzaldehyde (CAS: 100-52-7)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (CAS: 56553-60-7)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of N-ethylmethylamine (1.0 eq) in dichloromethane (DCM), add benzaldehyde (1.05 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any effervescence.

-

Continue to stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde. DCM is used as the solvent due to its inertness and ability to dissolve both the starting materials and the intermediate. The aqueous workup removes unreacted reagents and byproducts.

Caption: Reductive amination workflow for the synthesis of this compound.

Application in Pharmaceutical Synthesis: The Deprotection Strategy

A primary application of this compound in a synthetic route is as a protected form of N-ethylmethylamine. Once the desired chemical modifications have been made to other parts of the molecule, the benzyl group can be removed to reveal the secondary amine, which can then undergo further reactions, such as acylation or alkylation, to build the final drug molecule.

Experimental Protocol: Catalytic Hydrogenolysis for Debenzylation

Objective: To deprotect this compound to yield N-ethylmethylamine.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) source (balloon or Parr hydrogenator)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolve this compound (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenation apparatus.

-

Purge the flask with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction by TLC or GC-MS until all the starting material has been consumed.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; the filter cake should not be allowed to dry completely and should be quenched with water.

-

Wash the filter cake with additional solvent (methanol or ethanol).

-

The resulting filtrate contains the debenzylated product, N-ethylmethylamine, which can be used directly in the next synthetic step or isolated after solvent removal.

Causality: The palladium catalyst facilitates the cleavage of the carbon-nitrogen bond of the benzyl group in the presence of hydrogen. This method is highly efficient and clean, with the primary byproduct being toluene, which is easily removed.

Caption: Workflow illustrating the debenzylation strategy in multi-step synthesis.

Conclusion: A Versatile Tool for the Medicinal Chemist

While this compound may not be a household name in final drug products, its significance lies in its role as a versatile building block and protected intermediate. The principles demonstrated here—reductive amination for its synthesis and catalytic hydrogenolysis for its deprotection—are fundamental techniques in the pharmaceutical industry. By employing N-benzylated tertiary amines, chemists can strategically mask and unmask reactive amine functionalities, enabling the efficient and controlled synthesis of complex, biologically active molecules. This approach provides a reliable pathway to novel chemical entities, ultimately contributing to the discovery and development of new medicines.

References

- Vertex AI Search. (n.d.). The Role of N-Ethylmethylamine in Organic Synthesis: A Chemist's Perspective. Retrieved February 2, 2026.

- Benchchem. (n.d.). A Technical Guide to the Role of N-Benzyl-N-methylethanolamine in Active Pharmaceutical Ingredient (API) Synthesis. Retrieved February 2, 2026.

- Eqipped. (n.d.). N-Benzyl-N-Methylaniline For Synthesis | 8.40106.0025. Retrieved February 2, 2026.

- Vertex AI Search. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?. Retrieved February 2, 2026.

- Ningbo Inno Pharmchem Co., Ltd. (2026, January 20). The Role of N-Benzyl-N-Methylethanolamine in Modern Pharmaceutical Synthesis. Retrieved February 2, 2026.

- Lifechem Pharma. (n.d.). N-ethylmethylamine. Retrieved February 2, 2026.

- Enamine. (n.d.). N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine. Retrieved February 2, 2026.

- Google Patents. (2002). US6476268B1 - Preparation of N-benzylamines.

-

PubMed. (1964). Synthesis of cyclopentano-N-methylphosphatidylethanolamines: aminolysis during the use of methylamine. Retrieved February 2, 2026, from [Link]

- PubMed Central. (n.d.). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Retrieved February 2, 2026.

- PubMed. (n.d.).

- Thieme. (2025, August 7). N-Alkylation by Hydrogen Borrowing: Pharmaceutical Applications and Comparison with Other Methods. Retrieved February 2, 2026.

- ResearchGate. (n.d.). Examples of N‐alkylated alkaloids and drug molecules. Retrieved February 2, 2026.

-

PubChem. (n.d.). N-Ethyl-N-methylbenzylamine | C10H15N | CID 248797. Retrieved February 2, 2026, from [Link]

- University of Illinois. (2022, April 15). Research could enable assembly line synthesis of prevalent amine-containing drugs. Retrieved February 2, 2026.

- ResearchGate. (n.d.). (A) Selected benzyl amine-containing examples of FDAapproved... Retrieved February 2, 2026.

- ACS Green Chemistry Institute. (2026, January 17). N alkylation at sp3 Carbon Reagent Guide. Retrieved February 2, 2026.

- PubMed. (2019, February 20). N-Alkyl Amide Synthesis via N-alkylation of Amides With Alcohols. Retrieved February 2, 2026.

- Unknown Source. (n.d.). CHAPTER 7 AMINES. Retrieved February 2, 2026.

- CymitQuimica. (n.d.). CAS 103-67-3: N-Methylbenzylamine. Retrieved February 2, 2026.

- ACS Publications. (2022, December 28). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Retrieved February 2, 2026.

- European Pharmaceutical Review. (2022, April 27). Research team discover new reaction for making tertiary amines. Retrieved February 2, 2026.

Sources

- 1. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. nbinno.com [nbinno.com]

- 4. diplomatacomercial.com [diplomatacomercial.com]

- 5. chemscene.com [chemscene.com]

- 6. N-Ethyl-N-methylbenzylamine | C10H15N | CID 248797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 4788-37-8 [chemicalbook.com]

Application Note: N-Benzyl-N-ethylmethylamine as a Strategic Intermediate for Agrochemicals

Executive Summary